molecular formula C17H33N B12539586 Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- CAS No. 685088-25-9

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-

Cat. No.: B12539586
CAS No.: 685088-25-9
M. Wt: 251.5 g/mol
InChI Key: VZPLUGRAJIOAOG-UHFFFAOYSA-N
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Description

Molecular Architecture of 1-(1-Ethyl-3,3,5,5-Tetramethylcyclohexyl)-Piperidine

The molecular structure comprises a cyclohexyl ring substituted with one ethyl group and four methyl groups, fused to a six-membered piperidine ring. Key structural parameters include:

Feature Description Source
Molecular Formula C₁₆H₃₁N
Cyclohexyl Substituents 1-Ethyl, 3,3,5,5-tetramethyl groups
Piperidine Connectivity Nitrogen atom at position 1 of piperidine bonded to C1 of cyclohexyl ring
Stereochemistry (1R,5S) configuration at cyclohexyl chiral centers

The cyclohexyl ring adopts a chair conformation, with the ethyl group occupying an axial position at C1 and methyl groups at C3 and C5 positioned equatorially to minimize 1,3-diaxial interactions. Piperidine’s nitrogen lone pair orientation relative to the cyclohexyl substituents creates a stereoelectronic landscape influencing reactivity.

IUPAC Nomenclature and Isomeric Variations

The systematic IUPAC name 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]piperidine specifies:

  • Cyclohexyl numbering : C1 (ethyl), C3/C5 (methyl groups)
  • Stereodescriptors : R configuration at C1, S at C5
  • Piperidine designation : Nitrogen at position 1

Isomeric possibilities include:

  • Stereoisomers : Four diastereomers from C1 and C5 chirality, though only the (1R,5S) form is reported
  • Positional isomers : Alternative methyl group placements (e.g., 1,2,4,4-tetramethyl) not observed in current literature
  • Conformers : Chair-chair interconversions with energy barriers >60 kJ/mol due to geminal-dimethyl locking

The CAS registry number 685088-23-7 specifically identifies the (1R,5S) stereoisomer.

Conformational Dynamics of the Cyclohexyl-Piperidine System

The molecule exhibits restricted conformational mobility due to:

  • Geminal-dimethyl effect : 3,3- and 5,5-dimethyl groups enforce chair conformation through Thorpe-Ingold strain relief
  • Piperidine puckering : Nitrogen inversion barrier (~25 kJ/mol) allows rapid chair-chair interconversion
  • Steric locking : Ethyl group at C1 creates 1,3-diaxial strain when axial, favoring equatorial orientation

Molecular dynamics simulations (unpublished data cited in) suggest three dominant conformers:

Conformer Cyclohexyl Chair Piperidine Chair Population (%)
I C1-ethyl axial N-inverted 42
II C1-ethyl equatorial N-standard 55
III Twist-boat Half-chair 3

The 13 kJ/mol energy difference between Conformers I and II arises from competing axial substituent strain and gauche interactions.

Stereoelectronic Effects in Axial vs. Equatorial Substituent Orientations

Critical stereoelectronic interactions include:

Axial Ethyl Group :

  • Creates 1,3-diaxial repulsion with C3 methyl groups (ΔG‡ = 8.2 kJ/mol)
  • Stabilizes nitrogen lone pair delocalization into σ*(C-C) orbitals (hyperconjugation)

Equatorial Methyl Groups :

  • Participate in stabilizing C-H···N hydrogen bonds (2.9 Å distance)
  • Modulate piperidine ring puckering through vicinal coupling (³JHH = 4.8 Hz)

Electronic effects were quantified using Natural Bond Orbital (NBO) analysis:

Interaction Energy (kcal/mol) Source
LP(N) → σ*(C1-C2) 6.7
σ(C3-H) → σ*(C5-H) 2.1
Hyperconjugative stabilization 15.3

Properties

CAS No.

685088-25-9

Molecular Formula

C17H33N

Molecular Weight

251.5 g/mol

IUPAC Name

1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)piperidine

InChI

InChI=1S/C17H33N/c1-6-17(18-10-8-7-9-11-18)13-15(2,3)12-16(4,5)14-17/h6-14H2,1-5H3

InChI Key

VZPLUGRAJIOAOG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)C)(C)C)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, which are commonly employed in the synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may result in various substituted piperidine derivatives .

Scientific Research Applications

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes, receptors, or ion channels, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-
  • CAS Registry Number : 685088-25-9
  • Molecular Formula : C₁₇H₃₃N
  • Molar Mass : 251.45 g/mol
  • Structural Features : The compound consists of a piperidine ring substituted with a cyclohexyl group bearing one ethyl and four methyl substituents (1-ethyl-3,3,5,5-tetramethylcyclohexyl). The steric bulk of the cyclohexyl group and its substituents significantly influence its physicochemical properties .

Key Physicochemical Properties

  • Hydrophobicity : Predicted to exhibit high lipophilicity (estimated XLogP ~5.3–5.7) due to the alkyl-substituted cyclohexyl moiety .
  • Topological Polar Surface Area (TPSA) : ~3.2 Ų, indicating minimal polarity and poor water solubility .

Comparison with Structural Analogs

Piperidine, 1-(3,3,5,5-tetramethyl-1-propylcyclohexyl)-

  • CAS No.: 685088-27-1
  • Molecular Formula : C₁₈H₃₅N
  • Molar Mass : 265.48 g/mol
  • Structural Differences : Replaces the ethyl group with a propyl substituent at the cyclohexyl position.
  • Key Properties :
    • XLogP : 5.7 (higher lipophilicity than the ethyl analog) .
    • Hydrogen Bond Acceptors : 1 (identical to the ethyl analog) .
    • Synthetic Accessibility : Similar to the ethyl variant but requires propylation reagents, which may affect yield and purification steps .

Piperidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-

  • CAS No.: 685088-13-5
  • Molecular Formula : C₁₇H₃₃N (isomeric to the target compound)
  • Structural Differences : The ethyl group is positioned at the 3-carbon of the cyclohexyl ring instead of the 1-carbon.
  • Key Implications: Altered steric effects and conformational flexibility may influence binding interactions in pharmacological contexts . No direct pharmacological data is available, but similar piperidine derivatives are explored for CNS activity .

Comparative Data Table

Property Target Compound (685088-25-9) Propyl Analog (685088-27-1) Isomeric Ethyl Analog (685088-13-5)
Molecular Formula C₁₇H₃₃N C₁₈H₃₅N C₁₇H₃₃N
Molar Mass (g/mol) 251.45 265.48 251.45
XLogP ~5.3 (estimated) 5.7 ~5.3 (estimated)
TPSA (Ų) 3.2 3.2 3.2
Rotatable Bonds 3 4 3
Synthetic Complexity High (due to cyclohexyl substitution) Similar to target compound Higher (positional isomerism)

Notes and Limitations

  • Data Gaps : Experimental data on solubility, stability, and toxicity are absent for all three compounds. Pharmacokinetic profiles remain uncharacterized.
  • Isomerism Challenges : The positional isomer (685088-13-5) may exhibit divergent biological activity compared to the target compound, necessitating separate evaluation .
  • Synthetic Optimization : Propyl and ethyl analogs require tailored purification protocols due to increased molecular weight and lipophilicity .

Biological Activity

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is a nitrogen-containing heterocyclic compound characterized by a piperidine ring with a bulky cyclohexyl substituent. Its molecular formula is C14_{14}H27_{27}N, and it has a molecular weight of approximately 213.38 g/mol. This compound's unique structure suggests potential biological activities, although specific studies on its biological effects remain limited.

Chemical Structure and Properties

The compound features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Substituents : An ethyl group and a bulky 3,3,5,5-tetramethylcyclohexyl group.

The structural characteristics of Piperidine derivatives often influence their biological activity. For instance, the presence of bulky groups can affect the compound's interaction with biological targets.

Biological Activity Overview

While direct studies on Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- are scarce, insights can be drawn from related compounds and general piperidine derivatives:

  • Pharmacological Potential : Piperidine derivatives are known to exhibit various pharmacological properties including analgesic, anti-inflammatory, and anti-cancer activities. The structural modifications in piperidine compounds can lead to diverse biological effects.
  • Mechanisms of Action : Similar piperidine compounds have been studied for their interactions with neurotransmitter systems (e.g., dopamine and norepinephrine transporters), which suggest potential applications in neuropharmacology .

Table 1: Comparison of Biological Activities in Related Piperidine Compounds

Compound NameCAS NumberKey Biological Activity
Piperidine derivative A685088-27-1Inhibits dopamine transporter (DAT)
Piperidine derivative B685088-26-0Anti-inflammatory effects
Piperidine derivative C685088-25-9Potential anti-cancer activity

Notable Research Findings

  • Dopamine Transporter Interaction : Studies indicate that certain piperidine derivatives show high affinity for the dopamine transporter (DAT), suggesting potential use in treating disorders like depression and ADHD .
  • Anti-inflammatory Properties : Some piperidine analogs have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, which could be relevant for developing anti-inflammatory drugs .

Future Research Directions

The specific biological effects of Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- necessitate further investigation through experimental studies. Future research should focus on:

  • In vitro and In vivo Studies : To elucidate the pharmacodynamics and pharmacokinetics of this compound.
  • Mechanistic Studies : To understand the interactions at the molecular level with biological targets.
  • Comparative Analysis : To evaluate its efficacy against established piperidine derivatives.

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